5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the fusion of a pyrazole ring and an oxadiazole ring. This compound has garnered attention in the fields of chemistry and biology due to its potential applications as an antimicrobial agent and as a building block for the synthesis of more complex molecules. Its molecular structure includes a cyclopropyl group attached to the pyrazole, contributing to its unique properties and reactivity.
The compound is classified under oxadiazoles, specifically as a 1,2,4-oxadiazole derivative. It is identified by the Chemical Abstracts Service registry number 2384696-21-1. The synthesis typically involves cyclization reactions using various precursors, making it a subject of interest for synthetic chemists aiming to create novel derivatives with enhanced biological activities.
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole generally follows several approaches:
The molecular formula of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole is CHNO. The structure features:
The presence of these functional groups plays a critical role in determining the compound's reactivity and interaction with biological targets.
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole can participate in several chemical reactions:
The mechanism of action for 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole primarily involves its interaction with specific molecular targets within biological systems. It has been observed to inhibit certain enzymes or interfere with cellular processes that are crucial for microbial growth and inflammation. Ongoing research is focused on elucidating the precise molecular pathways involved in its antimicrobial and anti-inflammatory effects .
The physical properties of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole include:
Chemical properties relevant to this compound include:
These properties are essential for understanding its behavior in different environments and potential applications in drug formulation.
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole has several promising applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its medicinal potential was recognized. The 1960s marked a turning point with the introduction of oxolamine as the first commercial drug containing this motif, used clinically as a cough suppressant. This breakthrough ignited sustained interest in the scaffold, leading to multiple FDA-approved drugs over subsequent decades. Notably, ataluren (a nonsense mutation suppressant for Duchenne muscular dystrophy) and pleconaril (an antiviral agent) exemplify the therapeutic versatility of 1,2,4-oxadiazoles [1] [7].
A landmark discovery occurred in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris. These natural products represented the first identified 1,2,4-oxadiazole-containing natural products, exhibiting potent in vitro cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and selective agonism at CNS targets like μ-opioid receptors [1] [5]. This discovery validated the scaffold's biological relevance beyond synthetic chemistry. The 1,2,4-oxadiazole ring serves as a hydrolysis-resistant bioisostere for ester and amide functionalities, addressing metabolic instability issues in drug design. Its resonance energy (~167.4 kJ/mol) confers exceptional thermal and acidic stability, enabling survival in harsh physiological environments where conventional amides might hydrolyze [1] [7].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine (1960s) | Cough suppressant | 3-Aryl substitution |
Pleconaril (2000s) | Antiviral | 3,5-Disubstitution with lipophilic groups |
Ataluren (2010s) | Duchenne muscular dystrophy | 3-(Chlorophenyl)-5-fluorobenzyl |
Phidianidine A (2011) | Cytotoxic natural product | 3-Indole-1,2,4-oxadiazole hybrid |
Pyrazole (1,2-diazole) constitutes a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capability, metabolic stability, and structural mimicry of purine nucleobases. The pyrazole ring exhibits tautomerism, allowing it to function as both hydrogen bond donor and acceptor—a critical feature for target engagement. Clinically, pyrazole derivatives dominate multiple therapeutic areas: celecoxib (COX-2 inhibitor), deracoxib (veterinary NSAID), and fasiplon (anxiolytic) illustrate their pharmaceutical significance [2] [9].
In anticancer drug design, pyrazole derivatives demonstrate remarkable mechanistic diversity. They inhibit kinases (e.g., CDK2), heat shock proteins (HSP90), and tubulin polymerization through strategic substitution patterns. For instance, 3,5-diarylpyrazoles exhibit tubulin depolymerization activity by binding at the colchicine site, while N-1 substituted pyrazoles show potent aromatase inhibition for breast cancer therapy [2] [9]. The pyrazole's nitrogen geometry permits precise vector alignment of pharmacophores, enabling optimization of target affinity and selectivity. Microwave-assisted synthesis has accelerated the development of pyrazole-azole hybrids, enhancing molecular complexity while conserving drug-like properties [2] [6].
The hybridization of 1,2,4-oxadiazole and pyrazole scaffolds creates multifunctional architectures that leverage complementary pharmacophoric properties. The electronic asymmetry of 1,2,4-oxadiazole (dipole moment: ~3.5 D) contrasts with pyrazole's symmetric dipole (~2.0 D), generating molecules with polarized electron distributions conducive to target binding. This hybrid exhibits:
Table 2: Hybridization Advantages in Drug Design
Pharmacophoric Feature | 1,2,4-Oxadiazole Contribution | Pyrazole Contribution | Synergistic Effect |
---|---|---|---|
Hydrogen Bonding | N,O-acceptors (σ-hole donors) | N-H donor | Bidirectional protein interactions |
Metabolic Stability | Hydrolysis resistance | Oxidative resilience | Enhanced pharmacokinetic profiles |
Spatial Geometry | Linear conjugation | Angled substituent display | Complementary vector alignment |
Electronic Profile | Electron-deficient ring | Balanced π-system | Tunable dipole moments |
The hybrid scaffold addresses limitations of individual rings: oxadiazole's limited hydrogen-bond donation and pyrazole's susceptibility to metabolic oxidation. Molecular modeling of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole shows a coplanar orientation (dihedral <15°) between rings, maximizing π-conjugation and facilitating deep penetration into hydrophobic enzyme clefts inaccessible to monocyclic systems [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1